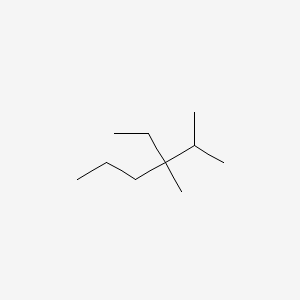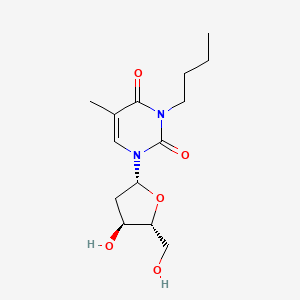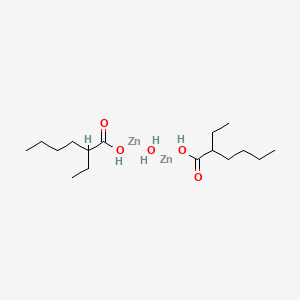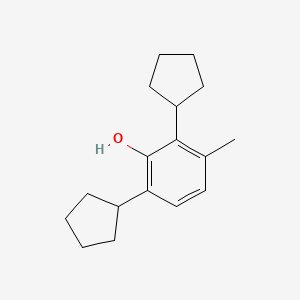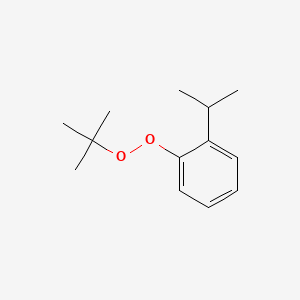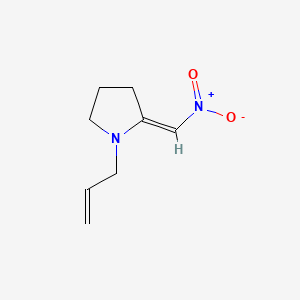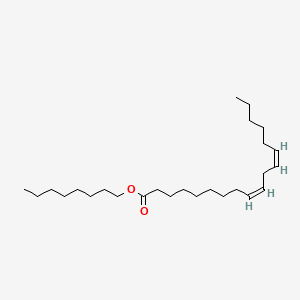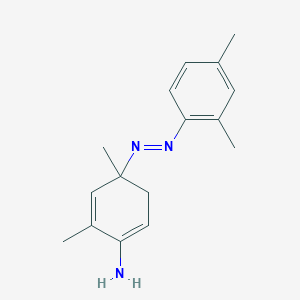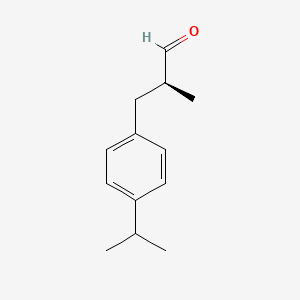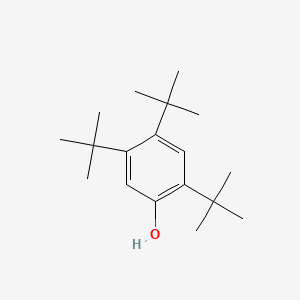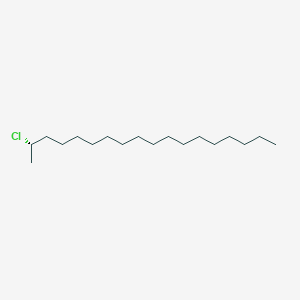
2-Chlorooctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorooctadecane is an organic compound with the molecular formula C18H37Cl It is a chlorinated derivative of octadecane, where a chlorine atom is substituted at the second carbon of the octadecane chain
準備方法
Synthetic Routes and Reaction Conditions: 2-Chlorooctadecane can be synthesized through the chlorination of octadecane. One common method involves the reaction of octadecanol with hydrogen chloride gas in the presence of a catalyst such as N-n-octylalkylpyridinium chloride at elevated temperatures (around 150°C) for several hours. The reaction is typically carried out in a jacketed glass reactor with continuous stirring and removal of water formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous feed systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions: 2-Chlorooctadecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to octadecane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Dechlorination Reactions: Catalytic dechlorination can be performed using supercritical carbon dioxide and palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Hydrogen gas and palladium catalysts are commonly used.
Dechlorination: Supercritical carbon dioxide and palladium catalysts are employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Reduction Reactions: Octadecane is the primary product.
Dechlorination Reactions: Octadecane is formed as the major product.
科学的研究の応用
2-Chlorooctadecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants, lubricants, and other organic compounds.
Biology: The compound is used in studies involving lipid metabolism and membrane structure.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-chlorooctadecane involves its interaction with molecular targets through its chlorinated alkyl chain. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.
類似化合物との比較
1-Chlorooctadecane: Similar in structure but with the chlorine atom at the first carbon.
1-Bromooctadecane: A brominated derivative with similar properties.
1-Chlorotetradecane: A shorter chain chlorinated alkane.
Uniqueness: 2-Chlorooctadecane is unique due to the position of the chlorine atom, which influences its reactivity and interaction with other molecules. Its specific structure makes it suitable for certain applications where other chlorinated alkanes may not be as effective .
特性
CAS番号 |
71662-61-8 |
|---|---|
分子式 |
C18H37Cl |
分子量 |
288.9 g/mol |
IUPAC名 |
(2S)-2-chlorooctadecane |
InChI |
InChI=1S/C18H37Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h18H,3-17H2,1-2H3/t18-/m0/s1 |
InChIキー |
CRXKQFPZJSBGCN-SFHVURJKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC[C@H](C)Cl |
正規SMILES |
CCCCCCCCCCCCCCCCC(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



